7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid
CAS No.:
Cat. No.: VC13168001
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | MEEQICRWRRGNKR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1OCC2)C(=O)O |
| Canonical SMILES | COC1=CC(=CC2=C1OCC2)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular framework consists of a benzofuran core with a methoxy group (-OCH₃) at position 7 and a carboxylic acid (-COOH) at position 5. Key structural features include:
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IUPAC Name: 7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Molecular Formula: C₁₀H₁₀O₄
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Molecular Weight: 194.18 g/mol
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SMILES: COC1=CC(=CC2=C1OCC2)C(=O)O
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InChIKey: MEEQICRWRRGNKR-UHFFFAOYSA-N
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface | 66.8 Ų |
The dihydrofuran ring reduces aromaticity compared to fully unsaturated benzofurans, potentially enhancing solubility and metabolic stability. The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions in biological systems.
| Method | Starting Material | Key Reagents | Intermediate |
|---|---|---|---|
| Pd-Catalyzed Coupling | 5-Iodovanillin | Pd(PPh₃)₄, CuI | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde |
| Claisen Rearrangement | Vanillin | Propargyl bromide, CsF | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde |
Biological Activity and Mechanisms
Benzofuran derivatives exhibit diverse pharmacological activities, though specific data for this compound remain sparse.
Anticancer Activity
Benzofurans inhibit cancer cell proliferation via apoptosis induction and kinase inhibition. For example, 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde demonstrated an IC₅₀ of 15 µM against A549 lung cancer cells . The carboxylic acid moiety could modulate selectivity by interacting with polar residues in oncogenic proteins.
Table 3: Biological Activities of Analogues
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 5-Bromo-7-methoxy-2-nitro-1-benzofuran | 4–8 µg/mL | Staphylococcus aureus |
| 2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde | 15 µM | A549 lung cancer cells |
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold serves as a versatile platform for derivatization:
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Antimicrobial Agents: Functionalization at position 5 with sulfonamides or quinolones may enhance Gram-negative activity.
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Anticancer Drugs: Introduction of alkyl chains at position 2 could improve lipid bilayer permeability.
Material Science
Benzofuran-carboxylic acid hybrids are explored as organic semiconductors due to their planar structure and electron-withdrawing groups.
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